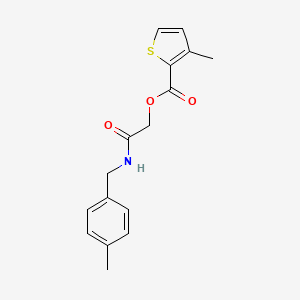
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, a thiophene derivative with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, an amino group, and a carboxylate moiety. This structural diversity is essential for its interaction with various biological targets.
Biological Activities
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with receptors involved in cell signaling, leading to altered cellular responses.
- DNA Interaction : Some studies indicate that thiophene derivatives can form adducts with DNA, potentially leading to cytotoxic effects in cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-amino-4-methylthiophene-2-carboxylate | Structure | Exhibits strong antibacterial activity against Escherichia coli. |
| 5-(3-Methylbenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | Structure | Known for potent herbicidal activity with low mammalian toxicity. |
| 2-(4-Methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | Structure | Displays anti-inflammatory properties. |
The unique amino substitution in this compound enhances its biological activities compared to other thiophene derivatives.
Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-Cancer Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (GI50 < 10 µM), suggesting significant anticancer potential.
"The compound exhibited potent cytotoxicity against human-derived breast cancer cells" .
-
Anti-inflammatory Research : A study showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its anti-inflammatory properties.
"The reduction in cytokine levels highlights the therapeutic potential of this compound in inflammatory diseases" .
-
Antimicrobial Activity : The compound was tested against several bacterial strains and showed effective inhibition against Staphylococcus aureus and E. coli, supporting its potential as an antimicrobial agent.
"The antimicrobial efficacy suggests possible applications in treating bacterial infections" .
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)9-17-14(18)10-20-16(19)15-12(2)7-8-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDWBYAEBMVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














